molecular formula C14H20N2O2 B3002125 tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate CAS No. 1389313-45-4

tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate

Cat. No. B3002125
CAS RN: 1389313-45-4
M. Wt: 248.326
InChI Key: QEWGRFUIZZAYLP-UHFFFAOYSA-N
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Description

“tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” is a chemical compound with the molecular formula C14H20N2O2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 248.32 .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Boc-protected Anilines

tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of various pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

It was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.

Antibacterial Activities

Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Research Material

tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound used in scientific research. This versatile material finds application in various studies due to its unique properties and potential for advancement.

Hydrolysis and Substitution Reactions

The carbamate bond is susceptible to hydrolysis (reaction with water) to form tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine. The methyl group on the pyrazine ring could potentially be replaced by other groups through appropriate chemical reactions.

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention . It should be handled and stored away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated until material pick up is complete and spills should be prevented from entering sewers, watercourses, or low areas .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” are currently unknown . This compound is a novel pyridene-based molecule suitable for a wide range of therapeutic applications.

Pharmacokinetics

It is known that the carbamate bond in the compound is susceptible to hydrolysis, which could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate”. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

properties

IUPAC Name

tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-6-11(15-9-10)14(7-8-14)16-12(17)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGRFUIZZAYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate

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